3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC17811163
Molecular Formula: C9H7FN2O3
Molecular Weight: 210.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FN2O3 |
|---|---|
| Molecular Weight | 210.16 g/mol |
| IUPAC Name | 3-fluoro-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7FN2O3/c1-2-5-15-12-8-7(10)6(9(13)14)3-4-11-8/h1,3-4H,5H2,(H,11,12)(H,13,14) |
| Standard InChI Key | HLILPBHDKMCBTB-UHFFFAOYSA-N |
| Canonical SMILES | C#CCONC1=NC=CC(=C1F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine core substituted at three positions:
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Position 2: An amino group connected via a propargyloxy () linker.
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Position 3: A fluorine atom, enhancing electronegativity and influencing electronic distribution.
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Position 4: A carboxylic acid () group, enabling hydrogen bonding and solubility modulation.
The SMILES representation highlights the propargyloxy-amine linkage and fluorine placement .
Physicochemical Properties
Key computed properties from PubChem include:
| Property | Value |
|---|---|
| Molecular Weight | 210.16 g/mol |
| XLogP3-AA | 1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar SA | 71.5 Ų |
| Rotatable Bonds | 4 |
These properties suggest moderate lipophilicity (XLogP3-AA = 1) and significant polarity due to the carboxylic acid and amino groups .
Synthesis and Functionalization
Synthetic Routes
While no direct synthesis protocol for this compound is publicly documented, analogous aminopyridine derivatives are synthesized via:
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Multi-component reactions involving vinyl azides, isonitriles, and alkynes under transition metal catalysis .
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Post-functionalization of pre-formed pyridine cores through Sandmeyer reactions or nucleophilic substitutions .
For example, the MDPI study describes a method where vinyl azides react with alkynes and isonitriles in the presence of copper catalysts to yield multisubstituted aminopyridines . Adapting this approach could enable the incorporation of the propargyloxy-amine moiety.
Derivative Synthesis
The carboxylic acid group at position 4 allows further derivatization:
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Esterification: Conversion to methyl or ethyl esters for enhanced membrane permeability.
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Amide Formation: Coupling with amines to create bioisosteres with improved pharmacokinetic profiles.
Biological and Material Applications
Anticancer Activity
The compound’s structure aligns with pharmacophores used in kinase inhibitors. The carboxylic acid could chelate metal ions in catalytic sites, potentially inhibiting oncogenic kinases like EGFR or VEGFR.
Fluorescent Probes
Aminopyridines exhibit tunable fluorescence. While this compound’s quantum yield remains unmeasured, related derivatives show values up to 0.81 when functionalized with electron-donating groups . Modifying the propargyloxy chain or introducing triazole rings via click chemistry may enhance emissive properties .
Comparative Analysis with Structural Analogs
The table below contrasts key features with related compounds:
| Compound | Molecular Formula | Distinct Features |
|---|---|---|
| 4-(Prop-2-yneoxy)aniline | Lacks fluorination and carboxylic acid | |
| 3-Fluoropyridine | Simpler structure; no functional groups | |
| 6-Amino-pyridine derivatives | Varies | Broader biological activity spectrum |
The presence of both fluorine and carboxylic acid in the subject compound distinguishes it from simpler analogs, enabling dual electronic and steric modulation .
Challenges and Future Directions
Synthetic Optimization
Current hurdles include:
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Regioselectivity: Ensuring precise substitution on the pyridine ring.
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Yield Improvement: Scaling up multi-step reactions while maintaining purity.
Advances in flow chemistry or enzymatic catalysis could address these issues.
Biological Screening
Priority research areas include:
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In vitro assays: Testing against Gram-positive/negative bacteria and cancer cell lines.
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ADMET profiling: Assessing absorption, distribution, and toxicity early in development.
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